2-(4-ethylphenyl)-1H-indole
Overview
Description
The compound 2-(4-ethylphenyl)-1H-indole is a derivative of the indole structure, which is a fundamental skeleton in many natural and synthetic molecules with significant biological activity. Indole derivatives, including those with substitutions on the phenyl ring, exhibit a wide range of biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties .
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. For instance, the synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles, which are structurally related to 2-(4-ethylphenyl)-1H-indole, involves a five-step process starting from indole and includes protection, lithiation, and cyclization steps . Similarly, 2-(4-ethylphenyl)-1H-indole could be synthesized using a modified catalyst like clayzic to promote cyclization of substituted acetophenones with phenylhydrazine . Additionally, the synthesis of 2-(aminomethyl)indoles via palladium-catalyzed reactions indicates the versatility of methods available for constructing indole derivatives .
Molecular Structure Analysis
The molecular structure of indole derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as single-crystal X-ray diffraction studies . These techniques provide detailed information about the arrangement of atoms within the molecule and can be used to confirm the structure of 2-(4-ethylphenyl)-1H-indole.
Chemical Reactions Analysis
Indole derivatives can participate in various chemical reactions due to their reactive sites. For example, the C-1 lithiation of furo[3,4-b]indole followed by treatment with methyl iodide can afford disubstituted furo[3,4-b]indole . The reactivity of the indole ring allows for the introduction of different substituents, which can significantly alter the chemical and biological properties of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the ethyl group in 2-(4-ethylphenyl)-1H-indole can affect these properties. Computational methods like density functional theory (DFT) calculations can be used to predict various properties, including HOMO-LUMO energy levels, which are indicative of a molecule's chemical reactivity and stability . Additionally, the biological activities of these compounds can be evaluated through in vitro assays to determine their potential as therapeutic agents .
Scientific Research Applications
Synthesis and Functionalization
- Indoles, including compounds like 2-(4-ethylphenyl)-1H-indole, are crucial in organic chemistry and are found in many biologically active compounds. The synthesis and functionalization of indoles have been a significant area of research, with palladium-catalyzed reactions gaining prominence due to their functionality tolerance and applicability to complex molecules (Cacchi & Fabrizi, 2005).
Pharmacological Activities
- Indole derivatives are known for their broad range of applications in medicine, synthetic chemistry, and industrial chemistry. They have been studied for their anti-inflammatory and analgesic activities, highlighting their importance in pharmacology (Basavarajaiah & Mruthyunjayaswamya, 2021).
Chemical Synthesis
- The chemical synthesis of indole derivatives, including the synthesis of relay compounds like 9-(4'-aminophenyl)-9H-pyrido[3,4-b]indole, is essential for understanding their mutagenic properties. This synthesis often involves various complex steps starting from simpler indole compounds (Murakami et al., 2010).
Solubility and Thermodynamics
- Understanding the solubility and thermodynamics of indoles like 2-phenyl-1H-indole is critical in organic synthesis. The solubility in various solvents and the correlation with thermodynamic models provide insights into their behavior in different conditions (Liu, Chen, An, & Li, 2020).
Antioxidant and Antimicrobial Properties
- Indole-based molecules have been explored for their antioxidant and antimicrobial properties. These properties make them potential candidates for active components in various applications, including pharmaceuticals (Kurt-Kızıldoğan et al., 2020).
Structural Analysis and Medicinal Chemistry
- The structural analysis of indole analogs, such as X-ray crystallographic studies, is vital in medicinal chemistry. They form the basis for therapeutic agents with various activities, including anti-oxidant, anti-HIV, and anti-cancer (Al-Ostoot et al., 2019).
Ethylene Polymerization and Copolymerization
- Indoles are used in constructing efficient ethylene polymerization palladium catalysts. These catalysts are significant for producing functionalized polyethylenes with various applications in the polymer industry (Li, Ye, Wang, Mu, & Jian, 2020).
Flow Chemistry Techniques
- The application of flow chemistry techniques in synthesizing indoline derivatives highlights the advancement in chemical synthesis methods. These techniques offer environmental benefits and improved efficiency in pharmaceutical applications (Örkényi et al., 2017).
Computational Studies and Biological Activities
- Computational studies of indole derivatives, such as COX-2 enzyme analysis and evaluation of analgesic and anti-inflammatory activities, are crucial in drug discovery and development (Kumar, Deepika, Porwal, & Mishra, 2022).
Urease Inhibitors
- Novel indole-based hybrid oxadiazole scaffolds have shown potent urease inhibitory activities, making them valuable therapeutic agents in drug designing programs (Nazir et al., 2018).
Safety And Hazards
This would involve examining any safety concerns associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Future Directions
This could involve discussing potential future research directions, such as further studies to elucidate the compound’s properties, potential applications of the compound, and any modifications that could be made to improve its properties or activity.
I hope this general outline is helpful. If you have a specific compound or topic in mind, please provide more details and I’ll do my best to provide a more specific analysis.
properties
IUPAC Name |
2-(4-ethylphenyl)-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c1-2-12-7-9-13(10-8-12)16-11-14-5-3-4-6-15(14)17-16/h3-11,17H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPDSVIPOHXQCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589584 | |
Record name | 2-(4-Ethylphenyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethylphenyl)-1H-indole | |
CAS RN |
88514-36-7 | |
Record name | 2-(4-Ethylphenyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.